molecular formula C11H6ClFO2 B7993750 2-(4-Chloro-3-fluorobenzoyl)furan

2-(4-Chloro-3-fluorobenzoyl)furan

Cat. No.: B7993750
M. Wt: 224.61 g/mol
InChI Key: AWYIGIIVMJQNKH-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorobenzoyl)furan is an organic compound that belongs to the class of heterocyclic aromatic compounds known as furans. These compounds are characterized by a five-membered ring structure containing one oxygen atom. The presence of chloro and fluoro substituents on the benzoyl group makes this compound particularly interesting for various chemical applications .

Preparation Methods

The synthesis of 2-(4-Chloro-3-fluorobenzoyl)furan can be achieved through several methods. One efficient approach involves the reaction of 4-chloro-3-fluorobenzoyl chloride with furan in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and yields the desired product in good purity .

Industrial production methods often involve the use of advanced catalytic systems to enhance yield and selectivity. For instance, the use of transition metal catalysts such as palladium or copper can facilitate the coupling reactions necessary to form the furan ring .

Chemical Reactions Analysis

2-(4-Chloro-3-fluorobenzoyl)furan undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields diketone derivatives, while reduction of the benzoyl group produces alcohols .

Mechanism of Action

The mechanism by which 2-(4-Chloro-3-fluorobenzoyl)furan exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to enzymes and inhibit their activity, leading to various physiological effects. The presence of chloro and fluoro groups enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

2-(4-Chloro-3-fluorobenzoyl)furan can be compared with other similar compounds such as:

The unique combination of chloro and fluoro substituents in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFO2/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYIGIIVMJQNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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